molecular formula C12H10O5 B156209 ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate CAS No. 6093-71-6

ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B156209
CAS No.: 6093-71-6
M. Wt: 234.20 g/mol
InChI Key: IETDBZQIWIJQJG-UHFFFAOYSA-N
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Description

YZ9 is a potent inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3). This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is often upregulated in cancer cells. By inhibiting PFKFB3, YZ9 can suppress glycolysis and potentially inhibit the growth of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

YZ9 can be synthesized through a series of chemical reactions starting from commercially available precursors. The synthesis involves the formation of a coumarin derivative, which is then modified to produce YZ9. The key steps include:

Industrial Production Methods

While specific industrial production methods for YZ9 are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

YZ9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of YZ9 can produce hydroxylated derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

YZ9 has a wide range of scientific research applications, including:

    Chemistry: YZ9 is used as a tool compound to study the regulation of glycolysis and the role of PFKFB3 in metabolic pathways.

    Biology: YZ9 is employed in cell biology research to investigate the effects of glycolysis inhibition on cell proliferation and survival.

    Medicine: YZ9 has potential therapeutic applications in cancer treatment due to its ability to inhibit glycolysis and suppress tumor growth.

    Industry: YZ9 can be used in the development of new drugs targeting metabolic pathways in cancer cells

Comparison with Similar Compounds

Similar Compounds

Uniqueness of YZ9

YZ9 stands out due to its high potency as a PFKFB3 inhibitor, with an IC50 value of 0.183 µM. It acts as a competitive inhibitor against fructose-6-phosphate with a Ki of 0.094 µM. Additionally, YZ9 has been shown to inhibit the growth of HeLa cells with a GI50 value of 2.7 µM, making it a highly effective compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 7-hydroxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETDBZQIWIJQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209761
Record name 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-71-6
Record name Ethyl 7-hydroxycoumarin-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6093-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carbethoxy-7-hydroxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CARBETHOXYUMBELIFERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X538NC636R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
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Customer
Q & A

Q1: What is the significance of the crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate?

A1: The crystal structure of this compound monohydrate reveals crucial information about the compound's intermolecular interactions. X-ray crystallography studies [] show that the molecule exists in a planar conformation, except for the carboxylate group. The crystal packing is characterized by a supramolecular array formed through hydrogen bonds involving the organic molecule, water molecules, and intermolecular C-H···O=C contacts. These interactions, described by graph-set descriptors like R2(8)4, R2(6)1, R4(20)4, and C(5) motifs, contribute to the overall stability of the crystal lattice. The presence of π-π interactions further reinforces the hydrogen bond network.

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